REACTION_CXSMILES
|
[OH-].[Na+].Cl[CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[OH:15])=[O:7]>S(=O)(=O)(O)O>[OH:14][C:11]1[CH:10]=[C:9]2[C:8]([C:6](=[O:7])[CH2:5][CH2:4][O:15]2)=[CH:13][CH:12]=1 |f:0.1|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)C1=C(C=C(C=C1)O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
An orange precipitant formed which
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave an orange solid
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(CCOC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 54.8 mmol | |
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |